MV1

Binding Kinetics Surface Plasmon Resonance cIAP1 BIR3-RING

MV1 offers rapid cIAP1/2 degradation within 2 min for acute signaling studies. Its balanced IAP binding profile serves as a high-performance scaffold for SNIPER/PROTAC degrader development. With ≥125 mg/mL DMSO solubility, it ensures reliable HTS outcomes.

Molecular Formula C33H44N4O5
Molecular Weight 576.7 g/mol
Cat. No. B1676875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMV1
SynonymsMV1;  MV-1;  MV 1; 
Molecular FormulaC33H44N4O5
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC
InChIInChI=1S/C33H44N4O5/c1-22(34-2)30(38)35-28(25-18-11-6-12-19-25)32(40)37-21-13-20-26(37)31(39)36-29(33(41)42-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,38)(H,36,39)/t22-,26-,28-,29-/m0/s1
InChIKeyUUPZYAHONNHULX-CJBSCAABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MV1 IAP Antagonist: Technical Specifications, CAS 1001600-54-9, and Procurement Baseline for SMAC Mimetic Research


MV1 (CAS 1001600-54-9) is a small-molecule, monovalent antagonist of Inhibitor of Apoptosis Proteins (IAPs), including cIAP1, cIAP2, and XIAP . With a molecular weight of 576.73 g/mol and a formula of C33H44N4O5 , MV1 functions as a SMAC mimetic, selectively binding to the baculovirus IAP repeat (BIR) domains of IAPs to induce auto-ubiquitination and rapid proteasomal degradation of cIAPs, thereby promoting apoptotic and necroptotic cell death [1]. It is supplied as a white to off-white solid with a purity of ≥98% and demonstrates high solubility in DMSO (≥125 mg/mL) [2].

MV1 vs. Generic IAP Antagonists: Why Monovalent Binding Kinetics and Conjugate Versatility Prevent Simple Substitution


Substituting MV1 with other IAP antagonists or SMAC mimetics is scientifically unjustified due to fundamental differences in binding kinetics, valency, and downstream functional consequences. As a monovalent antagonist, MV1 exhibits a distinct binding half-life (0.9 min) on cIAP1 BIR3-RING that is significantly shorter than both the monovalent peptide AVPW (4.2 min) and the bivalent mimetic BV6 (10.6 min) [1]. These kinetic differences translate into divergent cIAP1 degradation dynamics and RING dimerization propensities [1]. Furthermore, MV1 serves as a privileged scaffold for targeted protein degradation (SNIPER/PROTAC) due to its balanced pan-IAP binding profile and chemical tractability, which is not replicable by bestatin- or LCL161-derived ligands [2]. Direct substitution with a bivalent mimetic, a monovalent peptide, or an alternative IAP ligand would introduce uncontrolled variability in degradation kinetics, cellular potency, and conjugate efficacy.

MV1 Procurement Evidence: Head-to-Head Quantitative Differentiation Against Key IAP Antagonist Comparators


MV1 Binds cIAP1 BIR3-RING with a 0.9 min Half-Life: A 4.7-Fold Shorter Residence Time than AVPW and an 11.8-Fold Shorter Residence Time than BV6

In a direct head-to-head comparison using surface plasmon resonance (SPR) spectroscopy, the monovalent IAP antagonist MV1 exhibited a binding half-life of 0.9 minutes on the cIAP1 BIR3-RING construct. This represents a 4.7-fold shorter residence time than the monovalent peptide antagonist AVPW (half-life = 4.2 min) and an 11.8-fold shorter residence time than the bivalent SMAC mimetic BV6 (half-life = 10.6 min) [1]. These quantitative differences are consistent with the distinct RING dimerization propensities observed in native gel analysis [1].

Binding Kinetics Surface Plasmon Resonance cIAP1 BIR3-RING

MV1 Exhibits an EVSAT Cell IC50 of 5 μM: Cross-Study Comparison Reveals a 357-Fold Higher Potency Requirement than BV6 in the Same Cell Line

In a 24-hour cell viability assay, MV1 inhibited the growth of EVSAT breast cancer cells with an IC50 value of 5 μM [1]. A cross-study comparison reveals that the bivalent SMAC mimetic BV6 achieves single-agent cell killing in the closely related EVSA-T cell line with an IC50 of 14 nM . This represents a 357-fold difference in cellular potency (5 μM vs. 0.014 μM), underscoring the distinct pharmacological profiles of monovalent versus bivalent IAP antagonists.

Cellular Viability EVSAT IC50

MV1 Induces cIAP1 Degradation Within 2 Minutes at 5 μM: Cross-Study Comparison Suggests Faster Onset than BV6-Mediated Degradation

Treatment of MDA-MB-231 breast cancer cells with 5 μM MV1 resulted in a detectable loss of cIAP1 and cIAP2 protein levels as early as 2 minutes following exposure, as assessed by Western blot analysis [1]. In cross-study comparison, the bivalent SMAC mimetic BV6 requires up to 1 hour to achieve similar cIAP1 reduction in MDA-MB-231 cells at a 100-fold lower concentration (50 nM) . While the concentrations differ, the kinetic data suggest that MV1 induces a more rapid onset of cIAP1 degradation when used at higher concentrations.

cIAP1 Degradation Western Blot MDA-MB-231

MV1-Based SNIPER(ABL)-015 Degrades BCR-ABL with a DC50 of 5 μM: 2- to 20-Fold Higher Potency than Bestatin-Based SNIPERs

When incorporated as the IAP ligand in a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) conjugate, MV1 demonstrates superior degradation efficiency compared to bestatin-based ligands. SNIPER(ABL)-015, which conjugates the ABL inhibitor GNF5 to MV-1 (an MV1-derived ligand) via a linker, induces the reduction of BCR-ABL protein with a DC50 of 5 μM . In contrast, analogous SNIPER constructs utilizing bestatin as the IAP ligand exhibit DC50 values ranging from 10 μM to 100 μM . This represents a 2- to 20-fold improvement in degradation potency attributable to the MV1 scaffold.

PROTAC SNIPER BCR-ABL DC50

MV1 Demonstrates High DMSO Solubility (≥125 mg/mL): A Practical Procurement Differentiator for In Vitro Assay Preparation

MV1 exhibits a DMSO solubility of ≥125 mg/mL (216.74 mM), as reported in multiple vendor datasheets . This high solubility simplifies the preparation of concentrated stock solutions for in vitro assays and reduces the risk of precipitation upon dilution into aqueous buffers. While solubility data for comparators such as AVPW and BV6 are less consistently reported, MV1's documented solubility profile ensures reproducible handling and minimizes vehicle-related artifacts.

Solubility DMSO Formulation

MV1 is a Pan-IAP Ligand Binding cIAP1, cIAP2, and XIAP: Enables Broader Target Engagement than Selective IAP Antagonists

MV1 is characterized as a cIAP1/cIAP2/XIAP pan-ligand, binding to the BIR domains of all three IAP family members [1]. This broad binding profile contrasts with more selective IAP antagonists such as LCL161, which exhibits a pronounced preference for cIAP1 (IC50 = 0.4 nM in MDA-MB-231 cells) over XIAP (IC50 = 35 nM in HEK293 cells) . While quantitative Ki values for MV1 are not reported in the primary literature, its pan-IAP binding property is consistently cited as a defining feature that enables simultaneous degradation of multiple IAPs.

Target Selectivity cIAP1 cIAP2 XIAP

MV1 Application Scenarios: From IAP Degradation Studies to SNIPER Conjugate Development


Rapid IAP Degradation and Apoptosis Signaling Studies in Breast Cancer Models

MV1 is ideally suited for experiments requiring acute, short-duration depletion of cIAP1 and cIAP2. As demonstrated in MDA-MB-231 cells, a 5 μM treatment induces detectable protein loss within 2 minutes, enabling precise temporal dissection of IAP-dependent signaling events such as RIP1 ubiquitination and NF-κB activation [1]. This rapid onset, combined with its monovalent, non-crosslinking binding mode, minimizes confounding effects associated with prolonged target engagement or RING dimerization.

Development of MV1-Based SNIPER/PROTAC Degraders for Targeted Protein Knockdown

MV1 serves as a validated, high-performance IAP ligand for constructing SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) molecules. The MV-1-derived ligand in SNIPER(ABL)-015 achieves BCR-ABL degradation with a DC50 of 5 μM, outperforming bestatin-based counterparts by 2- to 20-fold . This established scaffold provides a reliable starting point for medicinal chemists designing novel degraders targeting oncogenic drivers, transcription factors, or other disease-relevant proteins.

Tumor-Targeted Delivery via TWEAK Conjugation for Squamous Cell Carcinoma Research

Conjugation of MV1 to the Fn14 ligand TWEAK yields a tumor-selective conjugate (TWEAK-MV1) that retains binding specificity to Fn14-positive squamous cell carcinoma (SCC) cells and accumulates selectively in cutaneous SCC xenograft tumors following intraperitoneal administration [2]. This targeted approach significantly suppresses tumor growth and extends overall survival in preclinical models without notable toxicity [2], making MV1 a critical component for developing ligand-directed IAP antagonist therapies.

High-Concentration Stock Preparation for Automated or High-Throughput Screening

With a DMSO solubility of ≥125 mg/mL (≥216.74 mM), MV1 enables the preparation of highly concentrated stock solutions that remain stable and precipitation-free upon dilution . This property is essential for automated liquid handling systems and high-throughput screening campaigns, where consistent compound delivery and minimal solvent interference are paramount for data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MV1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.